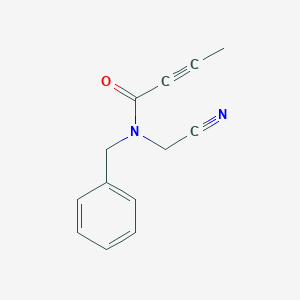

N-Benzyl-N-(cyanomethyl)but-2-ynamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-Benzyl-N-(cyanomethyl)but-2-ynamide is a type of ynamide, which is a class of compounds characterized by a carbon-carbon triple bond adjacent to a nitrogen atom bearing an electron-withdrawing group. This functional group confers unique electronic properties to the molecule, making it both electrophilic and nucleophilic. Ynamides are versatile synthetic building blocks due to their ability to undergo a variety of chemical reactions, leading to nitrogen-containing products that are prevalent in natural products and molecules of medicinal interest .

Synthesis Analysis

Ynamides can be synthesized through various methods. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which are structurally related to N-Benzyl-N-(cyanomethyl)but-2-ynamide, involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Another related compound, bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide, was synthesized and characterized using techniques such as single crystal X-ray diffraction and NMR spectroscopy . These methods highlight the diverse synthetic routes available for creating ynamide compounds.

Molecular Structure Analysis

The molecular structure of ynamides is often elucidated using X-ray crystallography. For example, the crystal structure of bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide showed that the amido substituents adopt a twisted conformation, resulting in a molecule with axial chirality . Similarly, the structure of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was determined by X-ray single crystallography, which is crucial for understanding the solid-state properties of these compounds .

Chemical Reactions Analysis

Ynamides participate in a variety of chemical reactions, including ring-forming transformations that are particularly useful for generating molecular complexity. These reactions can involve radical cyclizations, ring-closing metathesis, and cycloaddition reactions, among others . The reactivity of the cyanomethylene functionality in related compounds has been exploited to construct new heterocycles, demonstrating the synthetic utility of ynamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of ynamides are influenced by their molecular structure. For instance, the HOMO/LUMO energy levels of bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide were determined to be -5.87/-1.98 eV, respectively, using electrochemical and optical methods . These properties are important for understanding the behavior of ynamides in various reactions and their potential applications. Additionally, the colorimetric sensing behavior of certain benzamide derivatives for fluoride anion detection is a notable chemical property, which is based on a deprotonation-enhanced intramolecular charge transfer mechanism .

Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

A study demonstrated the construction of 1-Naphthols through benzannulation, highlighting a method where ynamides, including structures similar to N-Benzyl-N-(cyanomethyl)but-2-ynamide, undergo reactions giving rise to 3-amino and 3-alkoxy 1-naphthols. This process, known for its high efficiency and excellent regioselectivity, proves vital for organic synthesis, showcasing the compound's role in synthesizing complex organic molecules (Bai et al., 2015).

Catalysis

Research into sulfonamides' synthesis catalyzed by nano-Ru/Fe(3)O(4) introduces an environmentally benign method for coupling sulfonamides and alcohols. This study, while not directly mentioning N-Benzyl-N-(cyanomethyl)but-2-ynamide, emphasizes the importance of such compounds in developing green chemistry protocols, especially in the formation of carbon-nitrogen bonds (Shi et al., 2009).

Material Science

Investigations into metal-organic frameworks (MOFs) with exposed Mn2+ coordination sites revealed the catalytic potential of these materials in transforming aldehydes and ketones into cyanosilylated products. Though the research does not directly involve N-Benzyl-N-(cyanomethyl)but-2-ynamide, it underscores the utility of such ynamides in material science, particularly in catalysis and synthesis applications (Horike et al., 2008).

Biofuel Research

A study on the performance and emissions of bus engines operating on butanol/diesel fuel blends points to the broader application of ynamides in enhancing fuel efficiency and reducing emissions. This research, while not directly related to N-Benzyl-N-(cyanomethyl)but-2-ynamide, shows the importance of such compounds in developing sustainable energy solutions (Rakopoulos et al., 2010).

Direcciones Futuras

The future directions of research on “N-Benzyl-N-(cyanomethyl)but-2-ynamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. It could also include studies on its potential applications in various fields .

Propiedades

IUPAC Name |

N-benzyl-N-(cyanomethyl)but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-6-13(16)15(10-9-14)11-12-7-4-3-5-8-12/h3-5,7-8H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUQXABTDMARRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N(CC#N)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N-(cyanomethyl)but-2-ynamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2511063.png)

![Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2511065.png)

![2-(Furan-2-yl)-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511075.png)